4-(プロパルギルアミノカルボニル)フェニルボロン酸

説明

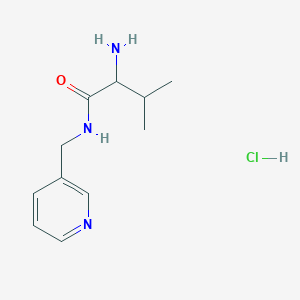

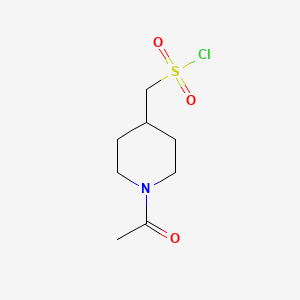

4-(Propargylaminocarbonyl)phenylboronic acid is an organic compound with the molecular formula C10H10BNO3 It is a boronic acid derivative that features a phenyl ring substituted with a propargylaminocarbonyl group

科学的研究の応用

センシングアプリケーション

4-(プロパルギルアミノカルボニル)フェニルボロン酸を含むボロン酸は、研究のさまざまな分野でますます利用されています。 ジオールやフッ化物やシアン化物アニオンなどの強いルイス塩基との相互作用により、さまざまなセンシングアプリケーションで有用となっています . これらのセンシングアプリケーションは、均一なアッセイまたは不均一な検出とすることができます .

生物学的ラベリング

ボロン酸は、ジオールとの重要な相互作用により、生物学的ラベリングから . これは、さまざまな研究コンテキストにおける生体分子の同定と追跡に使用できます。

タンパク質操作と修飾

ボロン酸はタンパク質と相互作用することが発見されており、タンパク質の操作と修飾が可能になっています . これにより、タンパク質の機能と構造の研究、および新しい治療戦略の開発において潜在的な用途があります。

分離技術

ボロン酸は分離技術に使用されてきました . ボロン酸のユニークな特性により、特定の分子を選択的に結合することができ、混合物からこれらの分子を分離することができます。

治療薬の開発

ボロン酸は治療薬の開発に使用されてきました . たとえば、フェニルボロン酸で修飾されたインテリジェントインスリンは、パーソナライズされた治療のためのインスリン活性の薬物動態を調整するために開発されました .

シスジオール含有分子の濃縮

シスジオール含有分子の濃縮のために、フェニルボロン酸官能基化有機ポリマーが開発されました . これにより、リアルサンプル中のヌクレオシドやカテコールを選択的に濃縮し、ターゲット分子の検出感度と精度を向上させることができます .

インスリンの制御放出

ボロン酸は、インスリンの制御放出のためのポリマーに使用されてきました . これにより、体内のインスリンレベルを安定に維持することが重要な糖尿病の治療において潜在的な用途があります。

糖化分子の電気泳動

ボロン酸は、糖化分子の電気泳動に使用されてきました . これにより、これらの分子を分離および分析することができます。これは、糖尿病などの特定の疾患の研究において重要です。

作用機序

Target of Action

The primary target of 4-(Propargylaminocarbonyl)phenylboronic acid is cell surface glycans . These targets play a crucial role in cell-cell interactions, cell recognition, and signal transduction .

Mode of Action

4-(Propargylaminocarbonyl)phenylboronic acid interacts with its targets by forming phenylboronic acid (PBA)-decorated nanoparticles . These nanoparticles have a strong affinity for sialic acid (SA) , which is typically overexpressed in cancerous cells . This interaction leads to the efficient transfer of genes to the intended location .

Biochemical Pathways

The compound affects the gene delivery pathway . The PBA-decorated nanoparticles connect to cancer cells specifically, enabling them to target and deliver the cargo to cancer cells . This interaction affects the downstream effects of gene expression within the cells .

Pharmacokinetics

The compound’s ability to form nanoparticles suggests it may have favorable distribution properties, allowing it to reach and interact with its target cells .

Result of Action

The result of the compound’s action is the targeted delivery of genes to cancer cells . This targeted delivery could potentially lead to changes in gene expression within these cells, providing a basis for therapeutic interventions .

Action Environment

The action of 4-(Propargylaminocarbonyl)phenylboronic acid can be influenced by various environmental factors. For instance, the overexpression of sialic acid in cancerous cells can enhance the compound’s targeting ability . .

生化学分析

Biochemical Properties

4-(Propargylaminocarbonyl)phenylboronic acid plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to form reversible covalent bonds with diols, which are commonly found in sugars and other biological molecules. This interaction is particularly useful in the development of glucose sensors and other diagnostic tools. Additionally, 4-(Propargylaminocarbonyl)phenylboronic acid can interact with enzymes and proteins that contain serine or threonine residues, forming stable complexes that can be used to study enzyme activity and inhibition .

Cellular Effects

The effects of 4-(Propargylaminocarbonyl)phenylboronic acid on cellular processes are diverse and depend on the specific cell type and contextFor example, it has been shown to inhibit the activity of certain kinases, leading to alterations in gene expression and cellular metabolism . Additionally, 4-(Propargylaminocarbonyl)phenylboronic acid can affect cell proliferation and apoptosis, making it a potential candidate for cancer research and therapy.

Molecular Mechanism

At the molecular level, 4-(Propargylaminocarbonyl)phenylboronic acid exerts its effects through the formation of reversible covalent bonds with target biomolecules. This interaction can lead to the inhibition or activation of enzymes, depending on the specific context. For instance, the compound can inhibit serine proteases by forming a stable complex with the active site serine residue, thereby preventing substrate binding and catalysis . Additionally, 4-(Propargylaminocarbonyl)phenylboronic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of 4-(Propargylaminocarbonyl)phenylboronic acid in laboratory settings are important considerations for its use in biochemical assays. Over time, the compound may undergo hydrolysis or other chemical transformations that can affect its activity and efficacy. Studies have shown that 4-(Propargylaminocarbonyl)phenylboronic acid remains stable under physiological conditions for extended periods, but its activity may decrease over time due to gradual degradation . Long-term effects on cellular function have also been observed, with some studies reporting changes in cell viability and metabolism after prolonged exposure to the compound .

Dosage Effects in Animal Models

The effects of 4-(Propargylaminocarbonyl)phenylboronic acid in animal models vary depending on the dosage and route of administration. At low doses, the compound has been shown to have minimal toxicity and can be used to study its biochemical and cellular effects without significant adverse effects . At higher doses, 4-(Propargylaminocarbonyl)phenylboronic acid may exhibit toxic effects, including liver and kidney damage, as well as alterations in blood chemistry . These findings highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

4-(Propargylaminocarbonyl)phenylboronic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of various metabolites that can be excreted from the body . Additionally, 4-(Propargylaminocarbonyl)phenylboronic acid can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, gluconeogenesis, and other metabolic processes . These interactions can result in changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

The transport and distribution of 4-(Propargylaminocarbonyl)phenylboronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on the specific cell type and context . Once inside the cell, 4-(Propargylaminocarbonyl)phenylboronic acid can bind to intracellular proteins and be distributed to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . These interactions can affect the localization and accumulation of the compound, influencing its overall activity and efficacy.

Subcellular Localization

The subcellular localization of 4-(Propargylaminocarbonyl)phenylboronic acid is an important factor in determining its activity and function. The compound can be targeted to specific cellular compartments through the use of targeting signals or post-translational modifications . For example, 4-(Propargylaminocarbonyl)phenylboronic acid can be directed to the nucleus by attaching a nuclear localization signal, allowing it to interact with nuclear proteins and influence gene expression . Similarly, the compound can be targeted to the mitochondria or other organelles to study its effects on cellular metabolism and energy production .

特性

IUPAC Name |

[4-(prop-2-ynylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO3/c1-2-7-12-10(13)8-3-5-9(6-4-8)11(14)15/h1,3-6,14-15H,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKEKSLIZBDCTPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCC#C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681759 | |

| Record name | {4-[(Prop-2-yn-1-yl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874459-89-9 | |

| Record name | B-[4-[(2-Propyn-1-ylamino)carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874459-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(Prop-2-yn-1-yl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374507.png)

![2-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374511.png)

![3-(([1,1'-Biphenyl]-2-yloxy)methyl)pyrrolidine hydrochloride](/img/structure/B1374514.png)

![5-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B1374518.png)

![4-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374520.png)

![4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374523.png)

![4-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374524.png)

![2-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374527.png)